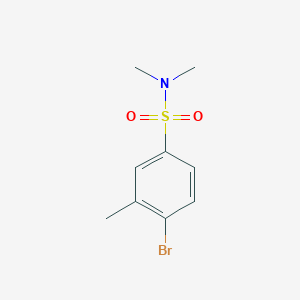

4-溴-N,N,3-三甲基苯磺酰胺

描述

4-bromo-N,N,3-trimethylbenzenesulfonamide (4-BNS) is a synthetic compound that has been used in scientific research for a variety of applications. It is a colorless solid that has a melting point of about 150°C and is soluble in water and most organic solvents. 4-BNS is a common building block for organic synthesis and has been used in a variety of laboratory experiments.

科学研究应用

HIV-1 Infection Prevention

甲基苯磺酰胺衍生物,包括带溴原子的衍生物,已被研究用于HIV-1感染预防。一项特定研究合成了一种新化合物,4-甲基-N-(1-(5-溴-2-((4-氯苯甲氧基)苯甲基)哌啶-4-基)-N-乙基苯磺酰胺,显示出作为药物开发候选物的潜力(Cheng De-ju, 2015)。

癌症光动力疗法

含有4-溴-N,N,3-三甲基苯磺酰胺的化合物已被探索用于光动力疗法的应用,这是一种治疗癌症的方法。例如,一种苯磺酰胺衍生物取代的锌酞菁表现出高单线态氧量子产率,使其有望作为癌症治疗中的II型光敏剂(Pişkin, Canpolat, & Öztürk, 2020)。

分析化学应用

在分析化学中,苯磺酰胺衍生物,包括带溴原子的衍生物,已被用作氧化滴定剂。例如,N-溴-p-硝基苯磺酰胺钠被报道用于各种化合物的直接滴定,展示了在过程中的简单性和准确性(Gowda et al., 1983)。

有机合成

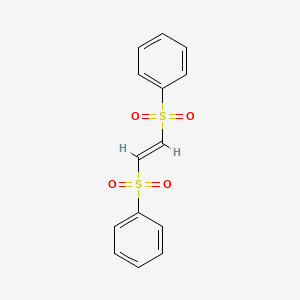

在有机合成中,N-烷基-N-烯丙基-2-溴苯磺酰胺已被用交叉烯烃酰胺化与各种烯烃。这一过程,随后进行自由基环化,已被用于生产4-取代苯并噻唑,表明在合成有机化学中具有重要的实用性(Feuillastre, Pelotier, & Piva, 2013)。

酶抑制

对N-取代-(4-溴苯基)-4-乙氧基苯磺酰胺的研究表明它们作为酶抑制剂的潜力。这些化合物显示出对乙酰胆碱酯酶和α-葡萄糖苷酶的显著抑制活性,暗示在治疗治疗中的潜在应用(Riaz, 2020)。

安全和危害

Safety data sheets recommend avoiding dust formation and breathing mist, gas, or vapors of “4-bromo-N,N,3-trimethylbenzenesulfonamide”. Contact with skin and eyes should be avoided, and personal protective equipment should be used. In case of accidental ingestion or inhalation, immediate medical attention is required .

作用机制

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-bromo-N,N,3-trimethylbenzenesulfonamide. For instance, the sulfonamide bond might be susceptible to hydrolysis under acidic or basic conditions. Additionally, the compound should be handled in a well-ventilated place to avoid formation of dust and aerosols .

生化分析

Biochemical Properties

4-Bromo-N,N,3-trimethylbenzenesulfonamide plays a significant role in biochemical reactions due to its unique structure. The bromine atom and the sulfonamide group allow it to participate in various substitution reactions. It interacts with enzymes, proteins, and other biomolecules, often acting as a brominating agent for carbanionic substrates. These interactions can influence the activity of enzymes and proteins, potentially leading to enzyme inhibition or activation .

Cellular Effects

The effects of 4-Bromo-N,N,3-trimethylbenzenesulfonamide on various types of cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may alter the expression of specific genes, leading to changes in protein synthesis and cellular behavior . Additionally, it can impact metabolic pathways, thereby affecting the overall metabolic flux within cells.

Molecular Mechanism

At the molecular level, 4-Bromo-N,N,3-trimethylbenzenesulfonamide exerts its effects through binding interactions with biomolecules. The bromine atom can participate in substitution reactions, while the sulfonamide group can form hydrogen bonds with proteins and enzymes. These interactions can lead to enzyme inhibition or activation, as well as changes in gene expression . The compound’s ability to interact with various biomolecules makes it a versatile tool in biochemical research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Bromo-N,N,3-trimethylbenzenesulfonamide can change over time. The compound’s stability and degradation are influenced by environmental factors such as pH and temperature. Over time, it may undergo hydrolysis, leading to the formation of degradation products. Long-term studies have shown that the compound can have lasting effects on cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 4-Bromo-N,N,3-trimethylbenzenesulfonamide vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in gene expression and enzyme activity. Toxic or adverse effects may be observed at high doses, including potential damage to cellular structures and disruption of metabolic pathways .

Metabolic Pathways

4-Bromo-N,N,3-trimethylbenzenesulfonamide is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s bromine atom and sulfonamide group allow it to participate in substitution reactions, which can alter the activity of metabolic enzymes . These interactions can lead to changes in the overall metabolic profile of cells.

Transport and Distribution

Within cells and tissues, 4-Bromo-N,N,3-trimethylbenzenesulfonamide is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within specific cellular compartments . The compound’s distribution is influenced by its chemical properties, including its solubility and ability to form hydrogen bonds.

Subcellular Localization

The subcellular localization of 4-Bromo-N,N,3-trimethylbenzenesulfonamide is determined by its chemical structure and interactions with cellular components. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its activity and function can be influenced by its localization within the cell, affecting processes such as enzyme activity and gene expression.

属性

IUPAC Name |

4-bromo-N,N,3-trimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO2S/c1-7-6-8(4-5-9(7)10)14(12,13)11(2)3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWCXIBTWBKTRRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)N(C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30428970 | |

| Record name | 4-Bromo-N,N,3-trimethylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

849532-31-6 | |

| Record name | 4-Bromo-N,N,3-trimethylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

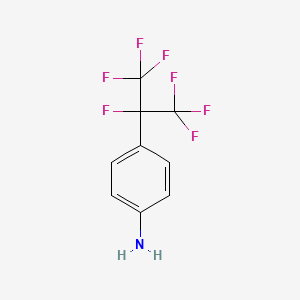

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Hexanoic acid, 6-[[6-[(6-amino-1-oxohexyl)amino]-1-oxohexyl]amino]-](/img/structure/B1277369.png)

![2-[4-(3-Phenylquinoxalin-2-yl)phenyl]propan-2-amine](/img/structure/B1277378.png)